GPRC5A Agonism: A 7-Fluorotryptamine-Selective Function Not Shared by Tryptamine
7-Fluorotryptamine was identified as a potent, synthetic agonist of the orphan receptor GPRC5A, demonstrating a clear functional advantage over its parent compound, tryptamine [1]. In a β-arrestin recruitment assay, 7-Fluorotryptamine activated GPRC5A with an EC50 of 7.2 µM . In contrast, the study explicitly identifies 7-fluorotryptamine as a 'more potent agonist of GPRC5A' compared to microbial aromatic monoamines like tryptamine [1].
| Evidence Dimension | Potency as GPRC5A agonist (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.2 µM (β-arrestin recruitment assay) |
| Comparator Or Baseline | Tryptamine (parent compound) |
| Quantified Difference | 7-Fluorotryptamine is a 'more potent agonist' than tryptamine; tryptamine lacks reported potency for this specific GPRC5A-mediated function. |
| Conditions | β-Arrestin recruitment assay |
Why This Matters
This GPRC5A agonism provides 7-Fluorotryptamine with a unique, quantifiable mechanism of action entirely absent in tryptamine, making it essential for specific research programs in immunology and oncology signaling.
- [1] Zhao, X., et al. (2023). Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A. Nature Chemical Biology, 19(10), 1205-1214. DOI: 10.1038/s41589-023-01328-z. View Source
